9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
9-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-6-5-9-13-10-14-17(21-15(11)13)19-16(20-18(14)22)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZUPDURLZFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and thionation using Lawesson’s reagent or phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and antioxidant properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The bioactivity of chromeno-pyrimidines is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives
Key Observations:
Substituent Impact on Activity: Electron-withdrawing groups (e.g., chloro in 8a and BB74517) enhance stability and antimicrobial activity but may reduce solubility . Amino and cyano groups (e.g., 4c, 4e) increase antioxidant activity due to radical scavenging capabilities .
Synthesis Efficiency :
Molecular Docking and Structure-Activity Relationship (SAR)
- Thione Group : The 4-thione moiety in the target compound forms hydrogen bonds with microbial enzymes, enhancing inhibitory effects .
- Chlorophenyl vs. Phenyl : Chlorophenyl derivatives (8a) show stronger binding to bacterial DNA gyrase than phenyl-substituted analogs due to halogen-bonding interactions .
- Methyl Group : The 9-methyl group in the target compound improves hydrophobic interactions in cancer target binding pockets .
Biological Activity
9-Methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromeno-pyrimidine backbone with a thione functional group that is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on thieno[2,3-d]pyrimidinones demonstrated notable antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds was determined to be effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 9-Methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4-thione | TBD | TBD |
| Thieno[2,3-d]pyrimidinone 4c | 8 | E. coli |
| Thieno[2,3-d]pyrimidinone 5g | 16 | S. aureus |
Anticancer Activity
Preliminary studies suggest that derivatives of chromeno-pyrimidines may possess anticancer properties. For instance, certain thieno[2,3-d]pyrimidines have shown inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific mechanisms through which this compound exerts its effects remain to be fully elucidated.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have been conducted on various cancer cell lines (e.g., HeLa and MCF7) using related compounds. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for some derivatives .
Table 2: Anticancer Activity Data
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 9-Methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4-thione | TBD | TBD |
| Thieno[2,3-d]pyrimidinone derivative A | 15 | HeLa |
| Thieno[2,3-d]pyrimidinone derivative B | 20 | MCF7 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance, the thione group may participate in redox reactions or chelation with metal ions that are critical for microbial growth or cancer cell survival.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related pyrimidine derivatives, compounds were found to be non-toxic at concentrations up to 200 µmol/L when assessed using hemolytic assays . Further studies are required to confirm the safety of 9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4-thione specifically.
Q & A
Q. What experimental methods are recommended for optimizing the synthesis of 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?
Microwave-assisted synthesis is a highly efficient method for this compound. Compared to conventional heating, microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by up to 75% under solvent-free or minimal solvent conditions. Key parameters include microwave power (300–600 W), temperature control (80–120°C), and solvent selection (e.g., ethanol or DCM). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
A combination of techniques is essential:
- 1H/13C NMR : To confirm the chromeno-pyrimidine scaffold and substituent positions (e.g., phenyl and methyl groups).
- IR Spectroscopy : Identifies functional groups like C=S (thione, ~1150 cm⁻¹) and C=N (imine, ~1600 cm⁻¹).
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
- Melting Point Analysis : Consistency in melting points (>260°C in derivatives) indicates purity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Protein kinase inhibition assays are recommended due to structural similarity to kinase-targeting compounds. Test against enzymes like CDK5, GSK3α/β, and Pim1 using ATP-competitive assays. IC50 values can be determined via fluorescence polarization or radiometric methods. Positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) are critical for validating results .
Advanced Research Questions
Q. How can computational tools improve the design of derivatives with enhanced kinase inhibition?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to guide substituent modifications. Molecular docking (AutoDock/Vina) identifies binding interactions with kinase active sites (e.g., hinge region or allosteric pockets). Machine learning models trained on kinase inhibition datasets can prioritize derivatives for synthesis, reducing experimental workload by ~40% .
Q. How should researchers address contradictory results in kinase inhibition assays?
Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies include:
- Standardizing Assay Protocols : Use consistent ATP levels (e.g., 10 µM) and enzyme batches.
- Solubility Testing : Ensure compound solubility in DMSO/buffer mixtures (e.g., via dynamic light scattering).
- Orthogonal Assays : Validate hits with thermal shift assays or cellular proliferation tests (e.g., MTT assays in cancer cell lines) .
Q. What strategies optimize solubility and bioavailability without compromising bioactivity?
Q. How can reaction path search methods accelerate the development of novel derivatives?
Transition state calculations (e.g., NEB method) identify low-energy pathways for ring closure or substituent addition. Automated workflows (e.g., CRN, Chemoton) explore reaction networks, prioritizing routes with minimal byproducts. Feedback loops integrating experimental data (e.g., failed reactions) refine computational models, reducing development time by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
